Antagonism at Group III mGlu Receptors: Meta vs. Para Isomer
A study comparing novel phenylglycine analogues found that the derivative containing the 3-methoxyphenylacetic acid scaffold, (RS)-α-methyl-3-methoxy-4-phosphonophenylglycine (UBP1111), displays potent antagonist activity at group III mGlu receptors with an apparent KD of 5.4 ± 0.6 μM. This contrasts sharply with the broad inactivity of simpler, non-meta-substituted phenylglycines against group II receptors, where apparent KD values exceeded 480 μM [1]. This demonstrates that the 3-methoxy substitution pattern is not merely a structural variation but a key determinant for selective receptor engagement.
| Evidence Dimension | Apparent KD for group III mGlu receptor antagonism (neonatal rat spinal cord) |
|---|---|
| Target Compound Data | 5.4 ± 0.6 μM (as the UBP1111 derivative) |
| Comparator Or Baseline | >480 μM (Group II mGlu receptor antagonism for a panel of phenylglycines lacking the 3-methoxy motif) |
| Quantified Difference | The 3-methoxy-containing derivative is at least 88-fold more potent for group III over group II receptors compared to the inactivity of comparators. |
| Conditions | Neonatal rat dorsal root-evoked ventral root potential (DR-VRP) assay; functional antagonism of (S)-AP4-induced depression. |
Why This Matters
For neuroscience procurement, selecting the unscaffolded meta-methoxy phenylglycine provides a validated starting point for developing selective group III mGluR antagonists, unlike the para isomer which lacks this demonstrated activity profile.
- [1] Miller, J.C., Howson, P.A., Conway, S.J., Williams, R.V., Clark, B.P. and Jane, D.E. (2003). Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals. British Journal of Pharmacology, 139: 1523-1531. View Source
